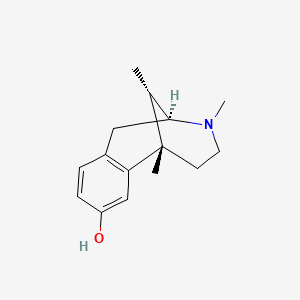
Metazocine, (+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metazocine, (+)- is an opioid analgesic related to pentazocine. It is known for its significant analgesic effects, which are mediated through a mixed agonist-antagonist action at the mu opioid receptor. its clinical use is limited due to dysphoric and hallucinogenic effects, likely caused by its activity at kappa opioid receptors and sigma receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Metazocine, (+)- involves a variation of the morphinan synthesis. The process begins with the reaction of the Grignard reagent from p-methoxybenzyl chloride with lutidine methiodide, resulting in the benzylated dihydropyridine. Reduction of the enamine π-bond leads to the formation of tetrahydropyridine. Cyclization by means of acid then leads directly to the benzomorphan ring system. Finally, demethylation of the aromatic ring system gives the phenol .
Industrial Production Methods: Industrial production methods for Metazocine, (+)- are not widely documented due to its limited clinical use and the stringent regulations surrounding its synthesis and distribution. The compound is controlled under the Single Convention for the Control of Narcotic Substances 1961 and is regulated similarly to morphine in most countries .
Chemical Reactions Analysis
Types of Reactions: Metazocine, (+)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the phenolic group to a quinone structure.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Substitution reactions often involve the replacement of the phenolic hydroxyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are commonly employed.
Major Products: The major products formed from these reactions include various derivatives of Metazocine, (+)-, such as quinones, alcohols, and halogenated compounds .
Scientific Research Applications
Metazocine, (+)- has several scientific research applications:
Chemistry: It is used as a reference compound in the study of opioid receptor interactions and the development of new analgesics.
Biology: Research involving Metazocine, (+)- helps in understanding the biological pathways and receptor mechanisms involved in pain management.
Medicine: Although its clinical use is limited, Metazocine, (+)- serves as a model compound for studying the effects of mixed agonist-antagonist opioids.
Mechanism of Action
Metazocine, (+)- exerts its effects through a mixed agonist-antagonist action at the mu opioid receptor. It also acts as a high-efficacy agonist at kappa opioid receptors and sigma receptors. The interaction with these receptors leads to significant analgesic effects, but also dysphoric and hallucinogenic effects. The molecular targets include the mu, kappa, and sigma opioid receptors, and the pathways involved are primarily related to pain modulation and perception .
Comparison with Similar Compounds
Pentazocine: Another mixed agonist-antagonist opioid analgesic with similar receptor interactions but different side effect profiles.
Phenazocine: A benzomorphan analgesic with a similar structure but different pharmacological properties.
Cyclazocine: Known for its mixed agonist-antagonist properties and use in opioid addiction treatment
Uniqueness: Metazocine, (+)- is unique due to its specific receptor interactions and the balance of agonist-antagonist effects, which result in significant analgesic properties but also limit its clinical use due to adverse effects .
Properties
CAS No. |
67009-58-9 |
|---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
(1S,9S,13S)-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C15H21NO/c1-10-14-8-11-4-5-12(17)9-13(11)15(10,2)6-7-16(14)3/h4-5,9-10,14,17H,6-8H2,1-3H3/t10-,14+,15+/m1/s1 |
InChI Key |
YGSVZRIZCHZUHB-ONERCXAPSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2C)C)C=C(C=C3)O |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2C)C)C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















